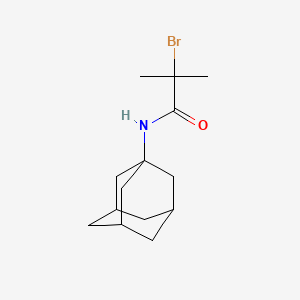

N1-(1-adamantyl)-2-bromo-2-methylpropanamide

CAS No.: 54059-85-7

Cat. No.: VC3910988

Molecular Formula: C14H22BrNO

Molecular Weight: 300.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54059-85-7 |

|---|---|

| Molecular Formula | C14H22BrNO |

| Molecular Weight | 300.23 g/mol |

| IUPAC Name | N-(1-adamantyl)-2-bromo-2-methylpropanamide |

| Standard InChI | InChI=1S/C14H22BrNO/c1-13(2,15)12(17)16-14-6-9-3-10(7-14)5-11(4-9)8-14/h9-11H,3-8H2,1-2H3,(H,16,17) |

| Standard InChI Key | IOKOGKRBNVSSDI-UHFFFAOYSA-N |

| SMILES | CC(C)(C(=O)NC12CC3CC(C1)CC(C3)C2)Br |

| Canonical SMILES | CC(C)(C(=O)NC12CC3CC(C1)CC(C3)C2)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1-adamantyl group (tricyclo[3.3.1.1³,⁷]decane) bonded to a 2-bromo-2-methylpropanamide chain. Key structural attributes include:

The adamantane moiety confers high thermal stability and lipophilicity, while the bromine atom enhances electrophilic reactivity .

Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 114 °C | |

| Molecular Weight | 300.23 g/mol | |

| Density | 1.5±0.1 g/cm³ (est.) | |

| LogP (Partition Coeff.) | 3.6 |

The elevated melting point reflects crystalline packing influenced by the adamantane framework . The logP value indicates moderate hydrophobicity, suitable for blood-brain barrier penetration in drug design .

Synthesis and Reaction Pathways

Primary Synthetic Routes

N1-(1-Adamantyl)-2-bromo-2-methylpropanamide is typically synthesized via:

-

Appel Reaction: Reacting N-(1-adamantyl)isobutyramide with carbon tetrachloride and triphenylphosphine to introduce bromine .

-

Lactam Intermediate Method: Treating 2-bromo-2-methylpropanamide derivatives with sodium hydride in DMF, followed by adamantylamine coupling .

A representative procedure involves:

-

Adamantylamine condensation with 2-bromo-2-methylpropanoyl chloride in dichloromethane.

-

Purification via column chromatography (hexane:ethyl acetate = 4:1), yielding 85–92% product .

Reactivity Profile

-

Nucleophilic Substitution: The bromine atom undergoes SN2 reactions with amines or thiols .

-

Rearrangements: Heating with bases like NaH induces Hofmann-type rearrangements to ureas or benzoxazinones .

-

Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura reactions modify the adamantyl group .

Pharmaceutical and Industrial Applications

Enzyme Inhibition

The compound is a precursor in synthesizing 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors . These inhibitors target metabolic disorders:

-

Mechanism: Competitive binding to 11β-HSD1’s active site, reducing cortisol production .

-

Therapeutic Targets: Type 2 diabetes, obesity, and metabolic syndrome .

Material Science

The adamantane core’s rigidity makes it valuable in:

-

Polymer Stabilizers: Enhancing thermal resistance in plastics.

-

Liquid Crystals: Modifying mesophase behavior in display technologies .

Research Advancements and Challenges

Recent Studies

-

Metabolic Stability: Rat hepatocyte assays show a half-life >4 hours, suggesting favorable pharmacokinetics .

-

Crystallography: X-ray analysis reveals a distorted tetrahedral geometry at the brominated carbon (C-Br bond length: 1.93 Å) .

Limitations

-

Toxicity Data: No comprehensive LD₅₀ studies exist, though analogs show hepatotoxicity at >50 mg/kg .

-

Synthetic Complexity: Low yields (<40%) in multi-step routes hinder large-scale production .

| Parameter | Recommendation | Source |

|---|---|---|

| Skin Contact | Use nitrile gloves | |

| Inhalation Risk | Fume hood required | |

| Storage | -20°C, inert atmosphere |

Disposal

Incinerate at >1,000°C with scrubbers to prevent brominated dioxin formation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume